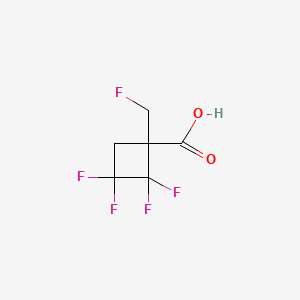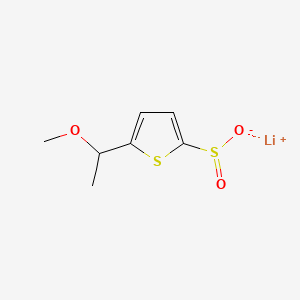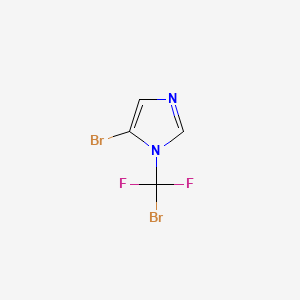
2,4-Difluoro-3-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide typically involves the introduction of fluorine atoms and a methoxy group into a benzene ring followed by the sulfonation process. One common method involves the use of fluorinated benzene derivatives as starting materials. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide followed by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Substitution Reactions: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfonic acids and reduction reactions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a catalyst for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Substitution: Formation of nitro, halogenated, and sulfonated derivatives.
Oxidation and Reduction: Formation of sulfonic acids and amines.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological targets, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The methoxy group can also participate in hydrogen bonding and electronic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoro-4-methoxybenzene-1-sulfonamide
- 2-Fluoro-3-methoxybenzene-1-sulfonamide
- 2,4-Difluoro-3-methylbenzene-1-sulfonamide
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
Uniqueness
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H7F2NO3S |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
2,4-difluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-7-4(8)2-3-5(6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
ZEULMSVFFHWTSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)






![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)


![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)


